N-(Pyridin-3-ylmethylene)methanamine
Overview
Description
N-(Pyridin-3-ylmethylene)methanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyridin-3-ylmethylene)methanamine can be synthesized through the condensation reaction between pyridine-3-carboxaldehyde and methylamine. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethylene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Regeneration of pyridine-3-carboxaldehyde and methylamine.
Substitution: Formation of various substituted imines depending on the nucleophile used.
Scientific Research Applications
N-(Pyridin-3-ylmethylene)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethylene)methanamine involves its ability to form complexes with metal ions, which can then interact with various molecular targets. The Schiff base structure allows it to act as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the pyridine and imine groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-ylmethylene)methanamine: Similar structure but with the imine group attached to the 2-position of the pyridine ring.
N-(Pyridin-4-ylmethylene)methanamine: Similar structure but with the imine group attached to the 4-position of the pyridine ring.
Uniqueness
N-(Pyridin-3-ylmethylene)methanamine is unique due to its specific positioning of the imine group at the 3-position of the pyridine ring, which can result in distinct electronic and steric properties compared to its 2- and 4-position analogs. This unique positioning can influence its reactivity and the types of metal complexes it forms, making it valuable for specific applications in coordination chemistry and materials science.
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJJGNOTOPDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438098 | |
Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16273-54-4 | |
Record name | (E)-N-Methyl-1-(pyridin-3-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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